4-butyryl-1H-pyrrole-2-carboxylic acid
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Description
4-Butyryl-1H-pyrrole-2-carboxylic acid, also known as 4-BP2C, is an organic compound with a molecular weight of 162.19 g/mol and a chemical formula of C7H9NO2. It is a colorless solid that is soluble in water and polar organic solvents. 4-BP2C is a cyclic amide, which is a type of organic compound that contains a nitrogen atom in a ring structure. 4-BP2C has a wide range of applications in scientific research, including its use as an inhibitor of enzymes, a reagent for organic synthesis, and a fluorescent probe for imaging.
Scientific Research Applications
Regio-selective Synthesis
A method for the regio-selective synthesis of novel pyrrole derivatives, such as 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, was developed. This synthesis utilized bulky substituents to direct selective substitutions, indicating a potential route for modifying "4-butyryl-1H-pyrrole-2-carboxylic acid" to achieve specific regiochemical outcomes (Nguyen, Schiksnis, & Michelotti, 2009).
Condensation Reactions
A novel condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles, including pyrroles, was developed. This technique, employing di-tert-butyl dicarbonate (Boc2O), suggests a versatile approach for the acylation of pyrroles, potentially including "4-butyryl-1H-pyrrole-2-carboxylic acid" (Umehara, Ueda, & Tokuyama, 2016).
Continuous Flow Synthesis
The first one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and bromoketones was reported, utilizing in situ hydrolysis. This method may be applicable for synthesizing derivatives of "4-butyryl-1H-pyrrole-2-carboxylic acid" in a more efficient and scalable manner (Herath & Cosford, 2010).
Ligand for Cu-catalyzed Reactions
Pyrrole-2-carboxylic acid was found to be an effective ligand for the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides. This highlights the potential utility of pyrrole carboxylic acids, including "4-butyryl-1H-pyrrole-2-carboxylic acid," in facilitating or enhancing chemical transformations (Altman, Anderson, & Buchwald, 2008).
Molecular Recognition in Water
The study of calix[4]pyrrole receptors demonstrated their ability to bind aromatic N-oxides in water effectively, showcasing the importance of pyrrole derivatives in molecular recognition and potentially informing the design of sensors or separation materials that could utilize "4-butyryl-1H-pyrrole-2-carboxylic acid" (Verdejo, Gil-Ramírez, & Ballester, 2009).
properties
IUPAC Name |
4-butanoyl-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-3-8(11)6-4-7(9(12)13)10-5-6/h4-5,10H,2-3H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONGLVQLBJRCSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377449 |
Source
|
Record name | 4-butyryl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
111468-95-2 |
Source
|
Record name | 4-(1-Oxobutyl)-1H-pyrrole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111468-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-butyryl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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